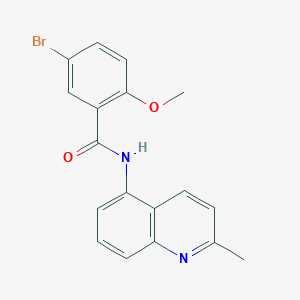
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, also known as BMQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been shown to have significant implications in various biological processes. In
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. By inhibiting PARP, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to induce cell death in cancer cells, reduce inflammation in various tissues, and protect against oxidative stress in the brain. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments, including its potent activity against PARP, its low toxicity, and its ability to induce cell death in cancer cells. However, one limitation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide. Another area of research is the investigation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide's potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide in human clinical trials.
Métodos De Síntesis
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized via a multistep process involving the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride, which is then reacted with 5-bromo-2-methoxyaniline to form the corresponding amide. The amide is then subjected to a cyclization reaction to form 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anticancer effects by inhibiting PARP, which is an enzyme involved in DNA repair. 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C18H15BrN2O2 |
|---|---|
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) |
Clave InChI |
PIAMUGQKBNLRQX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277943.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277946.png)

![4-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277952.png)

![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)

![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![2-(4-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-methylpropanamide](/img/structure/B277970.png)
![2-(4-ethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277971.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B277972.png)